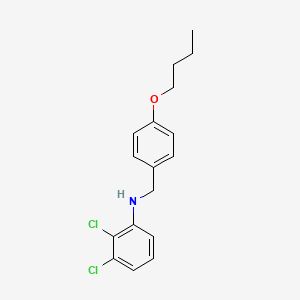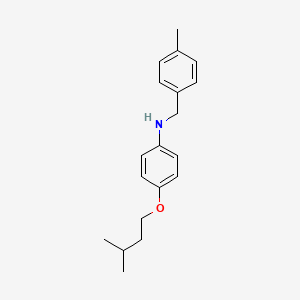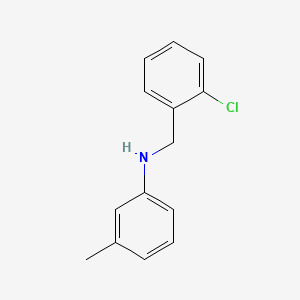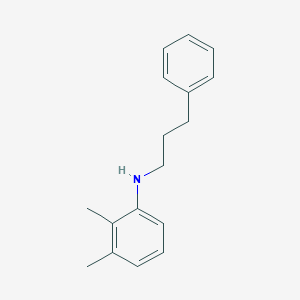![molecular formula C18H22ClNO2 B1385502 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline CAS No. 1040685-37-7](/img/structure/B1385502.png)
5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline
Vue d'ensemble
Description
5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline is an organic compound used in various scientific experiments. It has a molecular formula of C18H22ClNO2 and a molecular weight of 319.83 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CCOCCOC1=CC=CC(=C1)CNC2=C(C=CC(=C2)Cl)C . This notation provides a way to represent the structure using ASCII strings, where each character represents atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 319.83 g/mol . It is intended for research use only, not for diagnostic or therapeutic use . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Metabolism in Rat Liver Microsomes : A study by Boeren et al. (1992) examined the rat liver microsomal metabolism of halogenated 4-methylanilines, which are structurally related to 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline. They found that these compounds undergo side-chain C-hydroxylation and N-hydroxylation, but aromatic ring hydroxylation was not a major reaction pathway. This indicates potential metabolic pathways for similar compounds (Boeren et al., 1992).
Potential Neuroleptic Activity : Research by Iwanami et al. (1981) on benzamides, which are closely related to the chemical , revealed that these compounds have inhibitory effects on stereotyped behavior in rats, suggesting potential neuroleptic properties. This could imply similar applications for 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline (Iwanami et al., 1981).
Inhibitor of Leukotriene Biosynthesis : A study on L-656,224, a structurally related compound, by Belanger et al. (1987), found it to be a potent inhibitor of leukotriene biosynthesis. This suggests potential applications of 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline in treating conditions like asthma and peripheral pain (Belanger et al., 1987).
Synthesis and Reactivity Studies : Bowie et al. (1986) investigated the synthesis and reactivity of related chloro-methylaniline compounds. Their findings can provide insights into the chemical behavior and potential applications of 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline in synthetic chemistry (Bowie et al., 1986).
Potential Antiretroviral Activity : Hocková et al. (2003) conducted research on pyrimidine derivatives that showed marked inhibition of retrovirus replication. Given the structural similarities, 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline could have similar applications in antiretroviral therapy (Hocková et al., 2003).
β-Amyloid Aggregation Inhibition : Choi et al. (2003) synthesized a benzofuran compound that inhibits β-amyloid aggregation, which is a key factor in Alzheimer’s disease. This suggests potential applications of 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline in Alzheimer’s research and therapy (Choi et al., 2003).
Sulfonamide Synthesis and Antibacterial Activity : Research by Aziz‐ur‐Rehman et al. (2013) on the synthesis and antibacterial activity of sulfonamides provides insight into the potential of related compounds, like 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline, in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2013).
Macromolecular Binding and Metabolism in Carcinogens : A study by Hill et al. (1979) on 4-chloro-2-methylaniline, a structurally similar compound, examined its macromolecular binding and metabolism. This research can provide insights into the potential toxicological and pharmacokinetic properties of 5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline (Hill et al., 1979).
Safety and Hazards
The safety information for this compound indicates that it should be handled with care. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335, and precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
5-chloro-N-[[3-(2-ethoxyethoxy)phenyl]methyl]-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-3-21-9-10-22-17-6-4-5-15(11-17)13-20-18-12-16(19)8-7-14(18)2/h4-8,11-12,20H,3,9-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDMCYPGYSEKBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)CNC2=C(C=CC(=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline](/img/structure/B1385419.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine](/img/structure/B1385421.png)
![N-[4-(Hexyloxy)benzyl]-2-propanamine](/img/structure/B1385423.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline](/img/structure/B1385425.png)
![3-Chloro-4-fluoro-N-[3-(isopentyloxy)benzyl]-aniline](/img/structure/B1385426.png)
![N-[2-(3-Methylphenoxy)ethyl]-2-propanamine](/img/structure/B1385429.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2-methoxyaniline](/img/structure/B1385430.png)


![3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1385436.png)



![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline](/img/structure/B1385440.png)